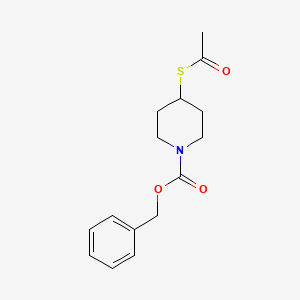

Benzyl 4-(acetylthio)piperidine-1-carboxylate

Description

Benzyl 4-(acetylthio)piperidine-1-carboxylate (CAS: 146827-60-3) is a piperidine derivative featuring an acetylthio (-SAc) substituent at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 291.36 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for modifying piperidine scaffolds to enhance bioactivity or modulate pharmacokinetic properties .

Properties

IUPAC Name |

benzyl 4-acetylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYKWBXEAKBIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under controlled conditions. One common method includes the acetylation of 4-thiopiperidine followed by esterification with benzyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group in the acetylthio moiety, potentially converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis of Complex Organic Molecules

Benzyl 4-(acetylthio)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions that introduce functional groups necessary for desired properties in target compounds.

Enzyme Inhibition Studies

This compound has been explored for its potential in enzyme inhibition studies. The piperidine structure can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites of enzymes. Preliminary research indicates that it may interact with specific enzymes, which could lead to the development of new therapeutic agents targeting diseases related to enzyme dysfunction.

Specialty Chemicals Production

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its specific functional groups make it suitable for synthesizing products requiring particular chemical characteristics, thereby enhancing material properties for various applications.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory effects of this compound:

- Pain Models : In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics, indicating its potential as a pain management agent.

- Inflammation Studies : In vitro studies revealed that it reduced pro-inflammatory cytokine release, suggesting its utility as an anti-inflammatory agent.

- Neurotransmitter Interaction : Investigations into its interaction with neurotransmitter systems indicated potential modulation of dopamine and serotonin pathways, further supporting its therapeutic applications.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Analgesic Effects | Significant pain relief in animal models |

| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines |

| Neurotransmitter Modulation | Interaction with dopamine and serotonin pathways |

Mechanism of Action

The mechanism of action of Benzyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Key Structural Differences and Implications

Substituent Reactivity: The acetylthio group in the target compound introduces sulfur-based reactivity (e.g., nucleophilic substitution or disulfide formation), distinguishing it from amino or hydroxylated analogs . Amino (CAS 120278-07-1) and hydroxy (CAS 1638760-22-1) derivatives are more polar, influencing solubility and metabolic stability .

Synthetic Utility :

- The pyridinylmethyl analog (C₂₀H₂₅N₂O₃) demonstrates the versatility of cross-electrophile coupling for introducing aromatic heterocycles, achieving moderate yields (61–63%) .

- Ethoxy-3-oxopropyl derivatives (CAS 167414-75-7) serve as ketone-protected intermediates for peptide synthesis .

Biological Activity: Sulfamoylmethyl (CAS 1211587-42-6) and acetylthio groups are critical for targeting enzymes like MAGL (monoacylglycerol lipase) or cysteine proteases due to their electrophilic or nucleophilic reactivity .

Biological Activity

Benzyl 4-(acetylthio)piperidine-1-carboxylate (BAC) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique chemical structure. This article explores the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

BAC is characterized by a piperidine ring substituted at the 4-position with an acetylthio group and a benzyl ester at the carboxylate position. This configuration enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂S |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 146827-60-3 |

| Solubility | Soluble in organic solvents like dichloromethane |

The biological activity of BAC primarily revolves around its interaction with various molecular targets, particularly enzymes and receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate various biochemical pathways, leading to observed effects such as enzyme inhibition or receptor modulation.

Enzyme Interaction

BAC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates, facilitating binding to active sites. The compound's ability to form covalent bonds can lead to irreversible inhibition of target enzymes, which is a desirable trait in drug design .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxic effects of BAC have indicated that it exhibits selective toxicity towards certain cancer cell lines. The selectivity index (SI) for related compounds has been reported, suggesting that modifications to the piperidine structure can enhance therapeutic windows while minimizing toxicity .

Comparative Analysis with Similar Compounds

BAC is compared with other thio-substituted piperidine derivatives to evaluate differences in biological activity:

| Compound | Biological Activity | Selectivity Index |

|---|---|---|

| This compound | Potential antiviral and enzyme inhibition | TBD |

| Benzyl 4-(methylthio)piperidine-1-carboxylate | Moderate enzyme inhibition | TBD |

| Benzyl 4-(ethylthio)piperidine-1-carboxylate | Low cytotoxicity | TBD |

The presence of the acetylthio group in BAC provides unique reactivity compared to methylthio or ethylthio analogs, potentially enhancing its biological activity through additional chemical interactions .

Case Studies and Research Findings

- Antiviral Screening : In a study evaluating novel compounds for antiviral properties, derivatives of BAC were screened against Ebola virus. Results indicated that modifications can lead to enhanced efficacy against viral entry mechanisms .

- Enzyme Inhibition Profiles : Research focusing on enzyme inhibition revealed that BAC and its analogs can effectively inhibit specific metabolic enzymes, demonstrating potential for therapeutic applications in metabolic disorders.

- Cytotoxicity Assessments : In vitro assays have shown that BAC exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.